Sodium 4-bromobenzenesulfinate Dihydrate

Organosulfur chemistry Palladium catalysis Sulfone synthesis

Researchers often face supply inconsistencies with hygroscopic sulfinate salts, compromising stoichiometric accuracy in C-S bond formations. This dihydrate form provides a bench-stable, crystalline solid with defined water content (~12.9% w/w), enabling precise reaction control. • Dual-functionality: nucleophilic sulfinate for C-S bond formation plus a para-bromo handle for Suzuki/Sonogashira cross-coupling, enabling one-pot benzannulation and library synthesis. • Proven in radical addition/oxidation to β-ketosulfones without interference from the bromo group. • Reliable global supply with consistent 97% purity and ambient shipping.

Molecular Formula C6H8BrNaO4S
Molecular Weight 279.09 g/mol
CAS No. 175278-64-5
Cat. No. B070765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-bromobenzenesulfinate Dihydrate
CAS175278-64-5
Molecular FormulaC6H8BrNaO4S
Molecular Weight279.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+]
InChIInChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1
InChIKeySEHRIJWUZPAQNR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Bromobenzenesulfinate Dihydrate: Properties and Benchmarking


Sodium 4-bromobenzenesulfinate dihydrate (CAS 175278-64-5) is a bench-stable, water-soluble organosulfur reagent characterized by a para-bromo substituent on the phenyl ring and a nucleophilic sulfinate (-SO₂⁻) group [1]. This specific dihydrate form provides a crystalline, easily handled solid with a defined water content (theoretical ~12.9% w/w), making it preferable to anhydrous forms for accurate stoichiometric control in reactions where water does not interfere . As an aryl sulfinate salt, it serves as a versatile source of the 4-bromophenylsulfonyl (4-BrC₆H₄SO₂-) fragment in organic synthesis, enabling the installation of this functional handle into complex molecules [2].

Sodium 4-Bromobenzenesulfinate Dihydrate: Why Substitution Fails


Sodium 4-bromobenzenesulfinate dihydrate occupies a unique and non-substitutable position in the synthetic toolbox due to its dual functionality: it provides both a sulfinate nucleophile for C–S bond formation and a bromoarene moiety for subsequent transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) . In contrast, the parent sodium benzenesulfinate lacks this orthogonal reactivity handle, rendering the brominated derivative essential for accessing complex biaryl or alkyne-linked sulfone architectures . Furthermore, other halogenated sulfinates (e.g., chloro or iodo analogs) exhibit distinct electronic properties and bond strengths that can drastically alter reaction kinetics and selectivity; direct substitution without re-optimization often leads to failed reactions or diminished yields [1].

Sodium 4-Bromobenzenesulfinate Dihydrate: Key Differentiators for Procurement


Palladium-Catalyzed Alkyne Cross-Coupling Reactivity

Sodium 4-bromobenzenesulfinate dihydrate enables a chemoselective cross-coupling with alkynes to form unsymmetrical internal alkynes or vinyl sulfones, a transformation that is not possible with non-halogenated sulfinates under the same conditions. The presence of the bromine atom allows for subsequent elaboration via orthogonal cross-coupling without altering the sulfonyl group [1].

Organosulfur chemistry Palladium catalysis Sulfone synthesis

Defined Crystalline Dihydrate Form & Handling

The dihydrate form of sodium 4-bromobenzenesulfinate is a well-defined crystalline solid with a melting point >280 °C, offering superior handling and stoichiometric accuracy compared to hygroscopic or amorphous powders . The exact water content (9.5-15.0% by Karl Fischer titration) ensures precise mass-out calculations, whereas anhydrous forms may absorb variable amounts of atmospheric moisture, leading to weighing errors .

Reagent handling Stoichiometry Process chemistry

Water Solubility as a Process Advantage

The compound is freely soluble in water, a property that facilitates aqueous workup procedures and simplifies product isolation . This contrasts with many aryl sulfinate salts, which may have limited solubility in polar media, necessitating organic solvents and complicating purification [1].

Green chemistry Process development Reaction workup

Batch-to-Batch Reproducibility via Certified Purity Standards

Commercially sourced sodium 4-bromobenzenesulfinate dihydrate is routinely offered with a certified purity of 97% (as dihydrate) and is accompanied by analytical data (FTIR, assay by titration) . This level of quality assurance minimizes the risk of trace impurities affecting catalytic cycles or leading to byproduct formation, a common issue with lower-purity sulfinate sources [1].

Quality control Analytical chemistry Procurement specification

Sodium 4-Bromobenzenesulfinate Dihydrate: R&D and Manufacturing Applications


Multisubstituted Arylsulfones for Medicinal Chemistry

Sodium 4-bromobenzenesulfinate dihydrate is employed in one-pot, three-component benzannulation reactions with α,β-unsaturated carbonyl compounds and bromoallylic sulfones to construct densely functionalized arylsulfones [1]. The bromine substituent on the aryl sulfinate provides a latent site for diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery [2]. This dual reactivity is particularly valuable in medicinal chemistry programs targeting kinase inhibitors and other sulfone-containing pharmacophores.

β-Ketosulfone Derivatives via Radical Addition

As a sulfonyl radical precursor, sodium 4-bromobenzenesulfinate dihydrate facilitates the radical addition/oxidation of aryl olefins, leading to β-ketosulfone derivatives [1]. The presence of the 4-bromo group on the aryl ring does not interfere with radical generation and can be exploited for subsequent functionalization, offering a strategic advantage over non-halogenated sulfinates in building block synthesis [2]. This application is critical for the synthesis of intermediates used in agrochemicals and materials science.

Ferroelectric Liquid Crystalline Materials

The compound serves as a precursor to chiral n-alkyl 4-bromobenzenesulfinates, which are used as pendant groups in the synthesis of ferroelectric liquid crystalline polysiloxanes [1]. The specific electronic and steric properties of the 4-bromophenyl sulfinate moiety contribute to the desired mesomorphic behavior and switching properties of these advanced materials. Procurement of this specific sulfinate is essential for achieving the target material performance, as analogous sulfinates (e.g., unsubstituted or chloro-substituted) yield materials with different phase transition temperatures and electro-optical responses [2].

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